Cas no 58377-44-9 (tert-butyl N-methoxycarbamate)
tert-butyl N-methoxycarbamate Chemical and Physical Properties
Names and Identifiers
-
- N-Boc-O-methyl Hydroxylamine
- BocNHOMe
- N-(tert-butoxycarbonyl)-O-methoxyamine
- tert.-butyl methoxycarbamate
- tert.-Butyl-N-methoxycarbamat
- tert-butyl methoxycarbamate
- tert-butyl N-methoxycarbamate
- N-Boc-O-methylhydroxylamine
- SCHEMBL487344
- EN300-140354
- t-Butyl N-methoxycarbamate
- O12143
- AKOS000282833
- A1-04825
- 58377-44-9
- tert-butylmethoxycarbamate
- CS-0134050
- DS-11566
- F1905-7095
- Methoxy-carbamic Acid 1,1-Dimethylethyl Ester;N-(tert-Butoxycarbonyl)-O-methoxyamine
- FYTBDYZBNKGJRH-UHFFFAOYSA-N
- DB-145553
- MFCD21140572
- 819-087-9
- ICA37744
-
- MDL: MFCD21140572
- Inchi: 1S/C6H13NO3/c1-6(2,3)10-5(8)7-9-4/h1-4H3,(H,7,8)
- InChI Key: FYTBDYZBNKGJRH-UHFFFAOYSA-N
- SMILES: O(C(NOC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 147.09000
- Monoisotopic Mass: 147.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 117
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 47.6Ų
Experimental Properties
- PSA: 47.56000
- LogP: 1.46340
tert-butyl N-methoxycarbamate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl N-methoxycarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B899676-10g |
tert-Butyl methoxycarbamate |
58377-44-9 | ≥95% | 10g |
3,598.20 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N66490-1g |
tert-Butyl methoxycarbamate |
58377-44-9 | 95% | 1g |
¥606.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N66490-10g |
tert-Butyl methoxycarbamate |
58377-44-9 | 95% | 10g |
¥3006.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N66490-5g |
tert-Butyl methoxycarbamate |
58377-44-9 | 95% | 5g |
¥1309.0 | 2024-07-19 | |
| TRC | B657050-1g |
N-Boc-O-methyl Hydroxylamine |
58377-44-9 | 1g |
$ 170.00 | 2022-06-07 | ||
| TRC | B657050-10g |
N-Boc-O-methyl Hydroxylamine |
58377-44-9 | 10g |
$ 800.00 | 2023-09-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JO449-10g |
tert-Butyl methoxycarbamate |
58377-44-9 | 95+% | 10g |
3998CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JO449-5g |
tert-Butyl methoxycarbamate |
58377-44-9 | 95+% | 5g |
2499CNY | 2021-05-07 | |
| abcr | AB465179-1 g |
t-Butyl N-methoxycarbamate; . |
58377-44-9 | 1g |
€178.00 | 2023-07-18 | ||
| abcr | AB465179-5 g |
t-Butyl N-methoxycarbamate; . |
58377-44-9 | 5g |
€382.00 | 2023-07-18 |
tert-butyl N-methoxycarbamate Suppliers
tert-butyl N-methoxycarbamate Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on tert-butyl N-methoxycarbamate
tert-butyl N-methoxycarbamate: A Comprehensive Overview
tert-butyl N-methoxycarbamate, also known by its CAS registry number CAS No. 58377-44-9, is a versatile organic compound that has garnered significant attention in various fields of chemistry and material science. This compound, characterized by its unique structure and properties, plays a pivotal role in modern chemical synthesis and applications. In this article, we delve into the detailed characteristics, synthesis methods, applications, and the latest research advancements surrounding tert-butyl N-methoxycarbamate.
The molecular structure of tert-butyl N-methoxycarbamate comprises a tert-butyl group attached to a methoxycarbonyl group, which imparts it with distinctive chemical properties. Its molecular formula is C8H16NO3, and it exists as a white crystalline solid under standard conditions. The compound is widely recognized for its stability under various reaction conditions, making it an ideal candidate for use in protective group chemistry.
CAS No. 58377-44-9 is primarily employed as a protecting group for amines in organic synthesis. This application is particularly advantageous in peptide synthesis, where the need for selective protection and deprotection of amino groups is critical. Recent studies have highlighted the efficiency of tert-butyl N-methoxycarbamate in facilitating controlled release mechanisms in drug delivery systems, further underscoring its versatility.
The synthesis of tert-butyl N-methoxycarbamate involves a multi-step process that typically begins with the reaction of tert-butyl alcohol with phosgene or other carbonylating agents. This process is optimized to ensure high yields and purity, which are essential for its intended applications. Researchers have recently explored alternative synthetic pathways that utilize greener chemistry principles, such as catalytic methods and biodegradable starting materials, to enhance the sustainability of its production.
In terms of applications, CAS No. 58377-44-9 has found extensive use in the pharmaceutical industry as an intermediate in drug development. Its role in protecting amine functionalities during complex molecule synthesis has been pivotal in advancing therapeutic agents targeting various diseases. Additionally, the compound has been investigated for its potential in polymer chemistry, where it serves as a building block for creating novel materials with tailored properties.
The latest research on tert-butyl N-methoxycarbamate has focused on its application in bioconjugation chemistry and click chemistry. Scientists have demonstrated its ability to act as a reactive intermediate in the formation of covalent bonds between biomolecules, opening new avenues for biotechnology applications. Furthermore, studies have explored its compatibility with enzymatic systems, paving the way for its use in biocatalytic processes.
In conclusion, CAS No. 58377-44-9, or tert-butyl N-methoxycarbamate, stands as a testament to the ingenuity of modern chemical synthesis. Its diverse applications across pharmaceuticals, materials science, and biotechnology highlight its significance in contemporary research and industry. As ongoing studies continue to uncover new potentials for this compound, it remains at the forefront of chemical innovation.
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